(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a propan-2-yl phenyl group, and a dihydro-1,3-oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 4-isopropylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazol-5-one ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(4Z)-2-(2-BROMOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of forming complex molecular interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16BrNO2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16BrNO2/c1-12(2)14-9-7-13(8-10-14)11-17-19(22)23-18(21-17)15-5-3-4-6-16(15)20/h3-12H,1-2H3/b17-11- |
InChI Key |
CMNGXJZKHHFRQS-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.